molecular formula C12H14Cl2N2O3 B3013828 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1037587-74-8

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No. B3013828
M. Wt: 305.16
InChI Key: ACXJTDPXRYJMCL-UHFFFAOYSA-N
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Description

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, commonly known as DCA, is a small molecule that has shown potential in the treatment of cancer. DCA has gained attention due to its ability to target the energy production process in cancer cells, which is different from traditional chemotherapy drugs that target rapidly dividing cells.

Scientific Research Applications

Molecular Docking and Vibrational Studies

A study conducted by Vanasundari et al. (2018) explored the spectroscopic and structural investigations of derivatives similar to the compound of interest, using experimental and theoretical methods. The research revealed insights into the stability, reactivity, and non-linear optical potential of these compounds. Moreover, the study suggested that butanoic acid derivatives exhibit good biological activities, as indicated by auto-dock studies showing inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Biological Activities

Research on the methionine salvage pathway by Tang et al. (2006) found that a compound similar to 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, 4-Methylthio-2-oxobutanoic acid (MTOB), inhibits the growth of several human cell lines. The study provided insights into the growth inhibition and apoptotic effects of MTOB, highlighting the potential for investigating similar compounds for their biological activities (Tang et al., 2006).

Enzymatic and Chemical Synthesis

Nazir et al. (2018) described the synthesis of novel indole-based scaffolds, involving transformations of compounds like 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent inhibitory activity against the urease enzyme, suggesting that similar compounds could serve as valuable therapeutic agents (Nazir et al., 2018).

Spectroscopic and Supramolecular Studies

A chloramphenicol derivative, analyzed by Fernandes et al. (2017), revealed significant insights through vibrational spectroscopy and X-ray diffraction. This research underscored the importance of understanding molecular interactions, which could be applicable to the study of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid and its derivatives (Fernandes et al., 2017).

properties

IUPAC Name

4-(2,5-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXJTDPXRYJMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

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